N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrimidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The indole derivative is then further functionalized through N-alkylation and coupling reactions to introduce the pyrimidine and benzamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring may enhance the compound’s binding affinity and specificity. This compound can inhibit key enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Methylindole-2-boronic acid: Used in organic synthesis and pharmaceutical applications.
4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid: A factor B inhibitor designed for treating complement-mediated diseases.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of an indole moiety with a pyrimidine ring, which imparts distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C22H21N5O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-29-20-8-3-7-19-18(20)9-13-27(19)14-12-23-21(28)16-5-2-6-17(15-16)26-22-24-10-4-11-25-22/h2-11,13,15H,12,14H2,1H3,(H,23,28)(H,24,25,26) |
InChI Key |
CKXZCKBOSKIBAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
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